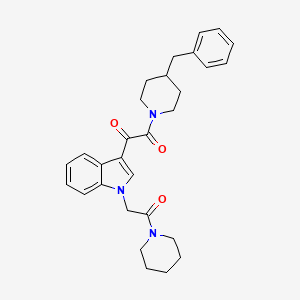
1-(4-benzylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-benzylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C29H33N3O3 and its molecular weight is 471.601. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-benzylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H30N4O3, with a molecular weight of approximately 414.53 g/mol. The structure features a benzylpiperidine moiety linked to an indole derivative, which is significant for its biological interactions.
Research indicates that this compound may exert its effects through multiple pathways:
- Cholinergic Activity : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine, thereby potentially enhancing cholinergic signaling in the brain. This mechanism is particularly relevant for treating Alzheimer’s disease and other cognitive disorders .
- Antioxidant Properties : The compound exhibits notable antioxidant activity, which can protect neuronal cells from oxidative stress. This is critical in neurodegenerative diseases where oxidative damage is a contributing factor .
- Monoamine Oxidase Inhibition : There is evidence suggesting that it may also inhibit monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters in the brain, offering potential benefits for mood disorders .
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits AChE with an IC50 value ranging from 0.39 to 0.72 µM, indicating strong potential as a cognitive enhancer . Additionally, it has shown significant antioxidant capacity with Trolox equivalents measured at 8.71 µmol .
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 0.39 - 0.72 | |
| BuChE Inhibition | 0.72 | |
| Antioxidant Activity | 8.71 µmol | |
| MAO-B Inhibition | 0.272 |
Case Studies
Several studies have explored the efficacy of this compound in animal models:
- Cognitive Function Improvement : A study involving aged rats treated with the compound showed significant improvements in memory retention and learning capabilities compared to control groups, suggesting its potential as a therapeutic agent for age-related cognitive decline.
- Neuroprotection : In models of oxidative stress-induced neuronal injury, the compound demonstrated protective effects against cell death and improved cell viability, highlighting its role as an antioxidant agent .
特性
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3/c33-27(30-15-7-2-8-16-30)21-32-20-25(24-11-5-6-12-26(24)32)28(34)29(35)31-17-13-23(14-18-31)19-22-9-3-1-4-10-22/h1,3-6,9-12,20,23H,2,7-8,13-19,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWMBJRYGWCLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














